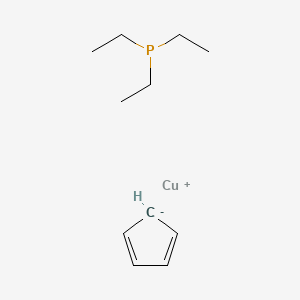
copper(1+);cyclopenta-1,3-diene;triethylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);cyclopenta-1,3-diene;triethylphosphane typically involves the reaction of copper(I) chloride with cyclopentadienyl sodium and triethylphosphine . The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) center. The general reaction scheme is as follows:
CuCl+NaC5H5+P(C2H5)3→(C5H5)CuP(C2H5)3+NaCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
Copper(1+);cyclopenta-1,3-diene;triethylphosphane undergoes various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution Reagents: Ligand exchange reactions can be carried out using various phosphines, amines, and other ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in copper(II) complexes, while substitution reactions yield new organocopper compounds with different ligands .
科学的研究の応用
Copper(1+);cyclopenta-1,3-diene;triethylphosphane has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Material Science: The compound is used in the synthesis of thin films and nanomaterials.
Pharmaceuticals: It serves as a precursor for the synthesis of biologically active molecules.
LED Manufacturing: The compound is used in the production of light-emitting diodes (LEDs).
作用機序
The mechanism of action of copper(1+);cyclopenta-1,3-diene;triethylphosphane involves the coordination of the copper(I) center with the cyclopentadienyl and triethylphosphine ligands. This coordination stabilizes the copper(I) center and allows it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and application .
類似化合物との比較
Similar Compounds
- Fluorotris(triphenylphosphine)copper(I)
- Indium Copper Diethylthiolatetriphenylphosphine Complex
- Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I)
Uniqueness
Copper(1+);cyclopenta-1,3-diene;triethylphosphane is unique due to its specific ligand combination, which imparts distinct reactivity and stability compared to other organocopper compounds. The presence of both cyclopentadienyl and triethylphosphine ligands allows for versatile applications in catalysis and material science .
特性
分子式 |
C11H20CuP |
|---|---|
分子量 |
246.80 g/mol |
IUPAC名 |
copper(1+);cyclopenta-1,3-diene;triethylphosphane |
InChI |
InChI=1S/C6H15P.C5H5.Cu/c1-4-7(5-2)6-3;1-2-4-5-3-1;/h4-6H2,1-3H3;1-5H;/q;-1;+1 |
InChIキー |
HFLGHHCQULGGMX-UHFFFAOYSA-N |
正規SMILES |
CCP(CC)CC.[CH-]1C=CC=C1.[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-hydroxy-3,4,5-tris[(2-methylpropanoyl)oxy]oxane-2-carboxylate](/img/structure/B12324021.png)
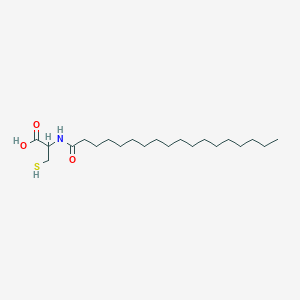
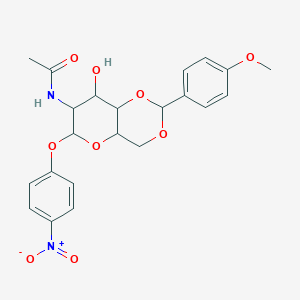
![5a-hydroxy-N,7-dimethyl-5-oxo-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12324035.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B12324047.png)
![6-[6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12324054.png)
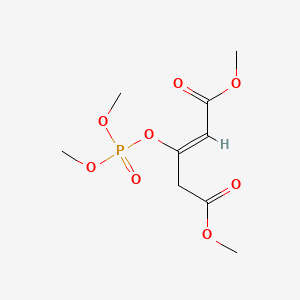

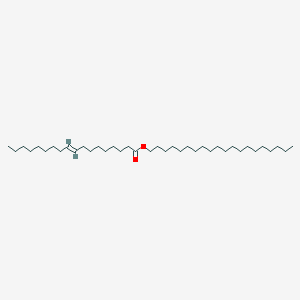
![1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; Moxifloxacin EP Impurity B HCl Salt](/img/structure/B12324086.png)
![2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12324087.png)
![(10,19-Diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12324090.png)
![Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B12324096.png)
![4a,5,5a,6,6a,6b,7,7a-Octahydro-7,7a-dihydroxy-3,6b-dimethyl-5-methylenecycloprop[2,3]indeno[5,6-b]furan-2(4H)-one](/img/structure/B12324100.png)
